Boc-Glu-Glu-Leu methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Glu-Glu-Leu methyl ester is a derivative of the tripeptide L-glutamic acid-L-glutamic acid-L-leucine. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group at the N-terminal and a methyl ester group at the C-terminal. This compound is commonly used in peptide synthesis and organic synthesis due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is usually carried out in an appropriate solvent, with the addition of a reaction auxiliary and a catalyst to promote the progress of the reaction .
Industrial Production Methods
Industrial production methods for Boc-Glu-Glu-Leu methyl ester are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-Glu-Glu-Leu methyl ester undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various derivatives with different functional groups .
Scientific Research Applications
Boc-Glu-Glu-Leu methyl ester has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Boc-Glu-Glu-Leu methyl ester involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymatic reactions, including Vitamin K-dependent carboxylation studies. The Boc protecting group prevents non-specific reactions at other sites, ensuring the specificity of the reaction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Boc-Glu-Glu-Leu methyl ester include:
- Leucine methyl ester hydrobromide
- CDDO methyl ester
- N-Methyl-L-leucine hydrochloride
- Boc-Ile-Glu-Gly-Arg-7-amido-4-methylcoumarin acetate salt
Uniqueness
This compound is unique due to its specific structure, which includes both an N-terminal Boc protecting group and a C-terminal methyl ester group. This structure provides stability and reactivity, making it a valuable compound in peptide synthesis and organic synthesis .
Properties
IUPAC Name |
4-[[4-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-5-[(1-methoxy-4-methyl-1-oxopentan-2-yl)amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N3O10/c1-12(2)11-15(20(32)34-6)24-18(30)13(7-9-16(26)27)23-19(31)14(8-10-17(28)29)25-21(33)35-22(3,4)5/h12-15H,7-11H2,1-6H3,(H,23,31)(H,24,30)(H,25,33)(H,26,27)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKPYQOKXLMHNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N3O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.